3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898428-58-5
VCID: VC5980129
InChI: InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28)
SMILES: CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Molecular Formula: C24H21N3O2
Molecular Weight: 383.451

3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

CAS No.: 898428-58-5

Cat. No.: VC5980129

Molecular Formula: C24H21N3O2

Molecular Weight: 383.451

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide - 898428-58-5

Specification

CAS No. 898428-58-5
Molecular Formula C24H21N3O2
Molecular Weight 383.451
IUPAC Name 3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28)
Standard InChI Key QGMIQYMJSMMNIY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C

Introduction

Chemical Identity and Structural Features

3,5-Dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide belongs to the quinazolinone class of heterocyclic compounds, which are renowned for their diverse biological activities . Its molecular formula is C25H33N3O2, with a molecular weight of 407.5 g/mol . The IUPAC name systematically describes its structure: a 3,5-dimethylbenzamide group attached to the nitrogen of a 3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl substituent.

Structural Components

  • Quinazolinone Core: The 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group provides a planar, aromatic system capable of π-π stacking interactions with biological targets .

  • Benzamide Moiety: The 3,5-dimethylbenzamide segment introduces hydrophobic substituents that enhance membrane permeability and target binding .

  • Phenyl Linker: A meta-substituted phenyl group bridges the quinazolinone and benzamide units, optimizing spatial orientation for target engagement .

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions, typically employing copper-catalyzed coupling strategies to assemble the quinazolinone core .

Key Synthetic Routes

A generalized protocol adapted from recent methodologies includes:

  • Formation of 2-Isocyanobenzoate: Anthranilic acid derivatives are treated with triphosgene and triethylamine to generate reactive isocyanide intermediates.

  • Copper-Catalyzed Cyclization: The isocyanide undergoes cyclization with substituted anilines in the presence of Cu(OAc)₂·H₂O, forming the quinazolinone scaffold.

  • Benzamide Coupling: The quinazolinone intermediate is reacted with 3,5-dimethylbenzoyl chloride under Schotten-Baumann conditions to yield the final product.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1POCl₃, Et₃N, CH₂Cl₂65–78
2Cu(OAc)₂, Et₃N, 150°C48–62
33,5-Dimethylbenzoyl chloride, NaOH70–85

Reaction yields vary based on substituent electronic effects and purification methods. Microwave-assisted synthesis has been reported to reduce reaction times by 40% .

Analytical Characterization

Rigorous quality control employs advanced spectroscopic techniques:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.31 (s, quinazolinone H), 7.85–7.75 (m, aromatic H), 2.26 (s, CH₃) .

  • HRMS: m/z 408.2643 ([M+H]⁺, calc. 408.2648) .

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